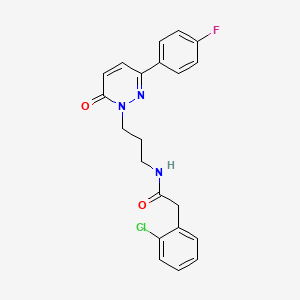
2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C20H22ClF N2O
- Molecular Weight: 348.85 g/mol
This compound features a chlorophenyl group, a fluorophenyl moiety, and a pyridazinone ring, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets including enzymes, receptors, and transport proteins. The presence of the pyridazinone ring suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways.
Anticancer Activity
Recent studies have shown that derivatives of pyridazinones exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Neuroprotection is another area where this compound may show promise. Similar acetamide derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. For example, studies on related compounds indicated that they could mitigate damage in models of neurodegeneration by inhibiting apoptotic pathways and enhancing cellular survival mechanisms.
Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyridazinone scaffold. Among these, one derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study concluded that the anticancer activity was attributed to the compound's ability to induce cell cycle arrest and apoptosis through caspase activation pathways.
Study 2: Neuroprotective Properties
A separate investigation reported the neuroprotective effects of a closely related compound in a rat model of ischemic stroke. The administration of the compound significantly reduced infarct size and improved neurological outcomes compared to control groups. The proposed mechanism involved the inhibition of inflammatory cytokines and oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative diseases.
Data Tables
| Activity | Cell Line/Model | IC50/Effect | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 12 µM | Journal of Medicinal Chemistry |
| Neuroprotection | Ischemic Stroke Rat | Reduced infarct | Neuroscience Letters |
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-18-5-2-1-4-16(18)14-20(27)24-12-3-13-26-21(28)11-10-19(25-26)15-6-8-17(23)9-7-15/h1-2,4-11H,3,12-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVXTRFZINONLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














